3-Fluoro-4-isopropoxybenzoic acid

Übersicht

Beschreibung

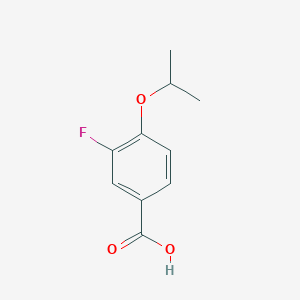

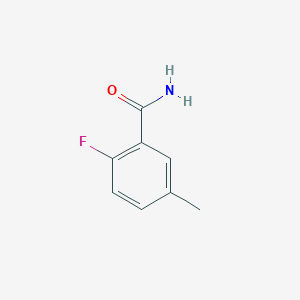

3-Fluoro-4-isopropoxybenzoic acid is a chemical compound that belongs to the family of benzoic acids . It has a molecular weight of 198.19 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-Fluoro-4-hydroxybenzoic acid can be prepared from 3-fluoro-4-methoxybenzoic acid via demethylation . In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles .Molecular Structure Analysis

The molecular formula of 3-Fluoro-4-isopropoxybenzoic acid is C10H11FO3 . The InChI Code is 1S/C10H11FO3/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6H,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis

3-Fluoro-4-isopropoxybenzoic acid has a predicted boiling point of 304.5±22.0 °C and a predicted density of 1.211±0.06 g/cm3 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Biochemistry

Application Summary

In biochemistry, 3-Fluoro-4-isopropoxybenzoic acid is used for enzyme-free glucose sensing due to its interaction with glucose molecules at physiological conditions .

Methods of Application

The compound is electropolymerized on a glassy carbon electrode to create a sensitive film interface for detecting glucose through electrochemical impedance spectroscopy .

Results

The polymer exhibits a detection range from 0.05 to 25 mM with a detection limit of 0.05 mM at pH 7.0, covering all levels of blood glucose in diabetic patients’ serum .

Material Science

Application Summary

In material science, this compound serves as an intermediate for synthesizing various materials due to its stable aromatic ring and functional groups .

Methods of Application

It is used in the preparation of advanced materials, possibly involving polymerization or as a precursor in the synthesis of more complex molecules .

Results

The outcomes are typically proprietary, but they often result in materials with specific desired properties, such as increased strength or chemical resistance .

Organic Synthesis

Application Summary

3-Fluoro-4-isopropoxybenzoic acid is utilized in organic synthesis, particularly in the design and development of fluorescent probes .

Methods of Application

The compound’s structure is modified to create probes that can detect biomolecules or molecular activities within cells through fluorescence signals .

Results

These probes have been instrumental in expanding applications in biomedical research, environmental monitoring, and food safety .

Pharmaceuticals

Application Summary

In pharmaceuticals, the compound is explored for its potential in drug synthesis and as a building block for medicinal chemistry .

Methods of Application

It may be involved in the synthesis of drug candidates or as a reagent in the development of new pharmaceutical formulations .

Results

While specific data is often confidential, the use of such compounds can lead to the development of new therapeutic agents .

Analytical Chemistry

Application Summary

In analytical chemistry, 3-Fluoro-4-isopropoxybenzoic acid is used for the development of analytical methods and assays .

Methods of Application

It could be part of calibration standards or used in the synthesis of compounds that aid in the detection and quantification of analytes .

Results

The use of this compound contributes to the accuracy and precision of analytical techniques, which is crucial for scientific research .

Medical Research

Application Summary

This compound finds applications in medical research as a synthetic intermediate in the development of biochemical assay reagents .

Methods of Application

It is used in the synthesis of compounds that are then employed in various assays to understand biological processes or disease mechanisms .

Results

The compound aids in the creation of tools that facilitate the study of complex biological systems and the discovery of new medical insights .

These applications demonstrate the versatility of 3-Fluoro-4-isopropoxybenzoic acid in scientific research, contributing to advancements across multiple disciplines.

Cancer Research

Application Summary

This compound is investigated for its potential use in cancer treatment, particularly in targeted drug delivery systems .

Methods of Application

It may be conjugated to other molecules to create compounds that can selectively bind to cancer cells, allowing for targeted therapy .

Results

While specific outcomes are often under research confidentiality, such applications aim to reduce side effects and increase the efficacy of cancer treatments .

Environmental Science

Application Summary

In environmental science, 3-Fluoro-4-isopropoxybenzoic acid is used in the synthesis of chemicals that monitor environmental pollutants .

Methods of Application

The compound can be part of sensors or assays that detect the presence of harmful substances in water, air, or soil .

Results

These methods contribute to the early detection of pollutants and help in the assessment of environmental health and safety .

Nanotechnology

Application Summary

The compound’s unique properties make it suitable for creating nanomaterials with specific functions .

Methods of Application

It can be used to modify the surface of nanoparticles to improve their stability, dispersibility, or reactivity .

Results

Nanoparticles treated with this compound have shown improved performance in various applications, such as in medical imaging or as catalysts .

Polymer Chemistry

Application Summary

3-Fluoro-4-isopropoxybenzoic acid is utilized in the development of new polymers with enhanced properties .

Methods of Application

It serves as a monomer or a cross-linking agent in polymerization reactions to create materials with desired characteristics .

Results

The resulting polymers may exhibit superior thermal stability, mechanical strength, or chemical resistance .

Electrochemistry

Application Summary

The compound is used in the design of electrochemical cells, particularly in the development of high-performance batteries .

Methods of Application

It can be incorporated into the electrolyte solution or used in the synthesis of electrode materials .

Results

Such applications aim to improve the energy density, charge-discharge cycles, and overall efficiency of batteries .

Agricultural Chemistry

Application Summary

In agricultural chemistry, this compound is explored for its use in creating more effective pesticides or herbicides .

Methods of Application

It may be part of the active ingredients or used in the formulation of compounds that control pests and weeds .

Results

The goal is to enhance the selectivity and reduce the environmental impact of agricultural chemicals .

These additional applications further illustrate the broad utility of 3-Fluoro-4-isopropoxybenzoic acid in advancing various scientific and industrial fields.

Exploring further, “3-Fluoro-4-isopropoxybenzoic acid” has potential applications in several other scientific areas:

Computational Chemistry

Application Summary

This compound is used in computational studies to model interactions with biological targets, aiding in drug design .

Methods of Application

Molecular dynamics simulations and quantum mechanical calculations are performed to predict the binding affinity and reactivity of the compound .

Results

The computational predictions help streamline the drug discovery process by identifying promising candidates for synthesis and testing .

Veterinary Medicine

Application Summary

In veterinary medicine, the compound is researched for developing treatments for animal health conditions .

Methods of Application

It may be used to synthesize veterinary drugs or as a diagnostic agent in veterinary imaging .

Results

The applications aim to improve the diagnosis, treatment, and management of diseases in animals .

Food Chemistry

Application Summary

The compound is investigated for its use in food preservation and safety .

Methods of Application

It could be part of formulations that enhance the shelf-life of food products or used in assays to detect food contaminants .

Results

Such applications contribute to maintaining food quality and preventing foodborne illnesses .

Cosmetics Chemistry

Application Summary

3-Fluoro-4-isopropoxybenzoic acid is utilized in the synthesis of cosmetic ingredients .

Methods of Application

It may be involved in creating compounds that serve as preservatives, pH adjusters, or active agents in skincare products .

Results

The compound helps in developing cosmetics with improved efficacy, stability, and safety profiles .

Forensic Science

Application Summary

In forensic science, the compound is used in the development of chemical assays for substance identification .

Methods of Application

It can be a reagent in tests that detect the presence of specific drugs or chemicals in forensic samples .

Results

These assays are crucial for law enforcement and forensic investigations, providing accurate and reliable analytical data .

Chemical Engineering

Application Summary

The compound is applied in chemical process development, particularly in the optimization of reaction conditions .

Methods of Application

It is used in pilot studies to determine the most efficient and cost-effective methods for large-scale chemical production .

Results

The research leads to improved industrial processes that are safer, more sustainable, and economically viable .

Safety And Hazards

Eigenschaften

IUPAC Name |

3-fluoro-4-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUBNDBLNISVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-isopropoxybenzoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine](/img/structure/B1318907.png)